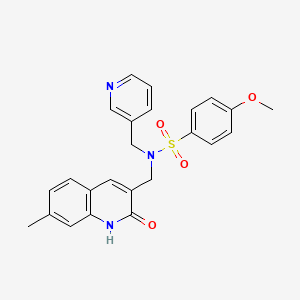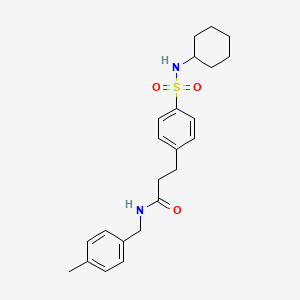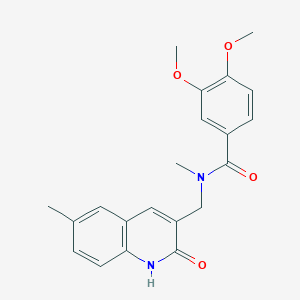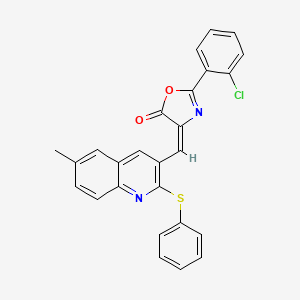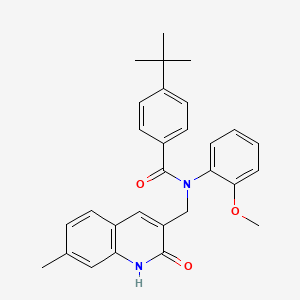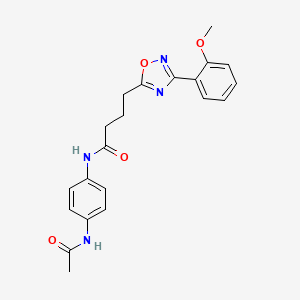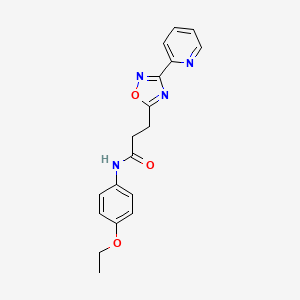
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the tumor suppressor protein p53, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been investigated for its potential to modulate the immune system and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its versatility. It can be used in a wide range of applications, from cell culture studies to animal models of disease. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of research is its potential as an insecticide or fungicide in agriculture. Studies are needed to determine its effectiveness in controlling pests and diseases in crops and to assess its potential environmental impact. Additionally, further research is needed to explore its potential as a remediation agent for environmental pollutants, such as heavy metals and organic contaminants.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and 3-chloro-4-methylbenzoyl chloride in the presence of anhydrous pyridine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied for its ability to control pests and diseases in crops. In environmental science, it has been explored for its potential to remove pollutants from water and soil.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)19-22-18(25-23-19)10-9-17(24)21-15-8-5-13(2)16(20)11-15/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJETRHSDFUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

